Cas no 2228984-82-3 (2-1-(pentan-2-yl)cyclopropylethan-1-amine)

2-1-(pentan-2-yl)cyclopropylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(pentan-2-yl)cyclopropylethan-1-amine
- 2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine
- 2228984-82-3
- EN300-1784330
-
- インチ: 1S/C10H21N/c1-3-4-9(2)10(5-6-10)7-8-11/h9H,3-8,11H2,1-2H3
- InChIKey: SGWOVBLPECJUQK-UHFFFAOYSA-N
- ほほえんだ: NCCC1(C(C)CCC)CC1
計算された属性
- せいみつぶんしりょう: 155.167399674g/mol
- どういたいしつりょう: 155.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 26Ų
2-1-(pentan-2-yl)cyclopropylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1784330-0.05g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 0.05g |
$1261.0 | 2023-09-19 | ||
Enamine | EN300-1784330-5.0g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1784330-10.0g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1784330-1g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 1g |
$1500.0 | 2023-09-19 | ||
Enamine | EN300-1784330-0.5g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 0.5g |
$1440.0 | 2023-09-19 | ||
Enamine | EN300-1784330-2.5g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 2.5g |
$2940.0 | 2023-09-19 | ||
Enamine | EN300-1784330-0.1g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 0.1g |
$1320.0 | 2023-09-19 | ||
Enamine | EN300-1784330-0.25g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 0.25g |
$1381.0 | 2023-09-19 | ||
Enamine | EN300-1784330-1.0g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1784330-5g |
2-[1-(pentan-2-yl)cyclopropyl]ethan-1-amine |
2228984-82-3 | 5g |
$4349.0 | 2023-09-19 |
2-1-(pentan-2-yl)cyclopropylethan-1-amine 関連文献
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
2-1-(pentan-2-yl)cyclopropylethan-1-amineに関する追加情報
Introduction to 2-1-(pentan-2-yl)cyclopropylethan-1-amine (CAS No. 2228984-82-3)
2-1-(pentan-2-yl)cyclopropylethan-1-amine, identified by the chemical abstracts service number 2228984-82-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclopropyl group linked to a pentyl chain via an amine functionality, has garnered attention due to its structural complexity and potential biological activity. The unique arrangement of its substituents makes it a promising candidate for further exploration in drug discovery and development.
The structural framework of 2-1-(pentan-2-yl)cyclopropylethan-1-amine consists of a cyclopropyl ring connected to an ethyl chain, which is further substituted with a pentan-2-yl group at the 1-position and an amine group at the 2-position. This configuration introduces steric and electronic properties that can influence its interactions with biological targets. The cyclopropyl ring, known for its rigidity, can enhance binding affinity by restricting conformational freedom, while the amine group provides a site for hydrogen bonding and other polar interactions.
In recent years, there has been growing interest in the development of novel molecules with cyclopropyl motifs due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that cyclopropyl-containing compounds can exhibit inhibitory effects on various enzymes, including those involved in metabolic pathways and signal transduction. The presence of the pentan-2-yl group in 2-1-(pentan-2-yl)cyclopropylethan-1-amine adds another layer of complexity, potentially influencing solubility and metabolic stability.
One of the most compelling aspects of 2-1-(pentan-2-yl)cyclopropylethan-1-amine is its potential as a scaffold for drug design. The combination of the cyclopropyl ring and the amine group creates multiple sites for functionalization, allowing chemists to tailor the molecule for specific biological activities. This flexibility has led to its investigation in various therapeutic areas, including oncology, neurology, and inflammation.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-1-(pentan-2-yl)cyclopropylethan-1-amine for potential biological activity. Molecular docking studies have been particularly useful in predicting how this molecule might interact with target proteins. These studies suggest that it could bind to enzymes involved in cancer cell proliferation and inflammation pathways, making it a promising candidate for further investigation.
The synthesis of 2-1-(pentan-2-yl)cyclopropylethan-1-amine presents both challenges and opportunities. The cyclopropyl ring requires careful handling during synthesis to avoid ring opening, while the pentan-2-yl group necessitates precise stereocontrol. However, recent developments in synthetic methodologies have made it more feasible to construct such complex molecules efficiently. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly valuable in achieving high yields and enantiopurity.
In terms of pharmacokinetic properties, 2-1-(pentan-2-y lcyclopropylethan -1 -amine) holds promise due to its potential for oral bioavailability. The balance between lipophilicity and polar surface area is crucial for drug absorption and distribution in the body. Preliminary data suggest that this compound may exhibit favorable pharmacokinetic profiles, making it suitable for further development into a therapeutic agent.
The biological activity of 2 - 1 - (pentan - 2 - yl ) cyc lo prop yle than - 1 - am ine has been explored in several preclinical studies. These investigations have focused on its potential effects on enzymes such as kinases and phosphodiesterases, which are key targets in many diseases. Early results indicate that this compound can modulate the activity of these enzymes, suggesting its utility in treating conditions such as cancer and inflammatory disorders.
One particularly intriguing aspect of 2 - 1 - (pentan - 2 - yl ) cyc lo prop yle than - 1 - am ine is its potential as an inhibitor of specific kinases involved in cancer progression. Kinases play a critical role in cell signaling pathways that regulate growth, division, and survival. By inhibiting these enzymes, 2 - 1 - (pentan - 2 - yl ) cyc lo prop yle than - 1 - am ine could potentially disrupt cancer cell proliferation and induce apoptosis. Further research is needed to fully elucidate its mechanism of action and identify optimal therapeutic dosages.
Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is associated with numerous conditions, including arthritis, cardiovascular disease, and autoimmune disorders. Studies suggest that 2 - 1 - (pentan - 2 - yl ) cyc lo prop yle than - 1 - am ine can modulate inflammatory pathways by interacting with key enzymes and receptors involved in the inflammatory response. This makes it a candidate for developing novel anti-inflammatory therapies.
The development of 2 - 1 - (pentan - 2 yl ) cyc lo prop yle than . 1 . am ine into a clinical drug will require rigorous testing to ensure safety and efficacy. Preclinical studies will need to be complemented by human clinical trials to assess its therapeutic potential fully. These trials will evaluate various parameters, including dosage response, side effects, and long-term effects on patients.
In conclusion,_ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _ _,_ _,_,_,_,_,_,_,_,_,_,_,_ _,_ _,_ _,_ _,_ _,_ _,_ _,_ _,_ _,_,_,_,_,_,_,_,_,_ _,_ _,_ _,_ _,_ _,_ _,_ _,_ _ _ _ _ _ _ _ _ _ _ _ _ _ _
2228984-82-3 (2-1-(pentan-2-yl)cyclopropylethan-1-amine) 関連製品
- 61297-64-1(2(1H)-Quinolinone, 1-[(4-chlorophenyl)methyl]-4-methyl-)
- 1398397-74-4(2-Bromo-5-octylthieno3,2-bthiophene)
- 36887-12-4(4-Piperidinol, 1-methyl-4-(4-methylphenyl)-)
- 149978-42-7(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine)
- 42419-52-3(2-(1-Piperidyl)-2-(p-tolyl)acetonitrile)
- 125518-48-1(5-Bromothiazolidine-2,4-dione)
- 1011427-66-9(4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide)
- 5679-72-1(5-(4-METHOXY-PHENYL)-4-P-TOLYL-4H-[1,2,4]TRIAZOLE-3-THIOL)
- 1246816-51-2(Metazachlor-d6)
- 158397-58-1(2-(oxiran-2-yl)pyrazine)




